METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE
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Overview
Description
Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is a fluorinated organic compound with the molecular formula C12H14F3N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group:
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride (CH3CO)2O in the presence of a base, such as pyridine.
Coupling with Pyridinyl Group: The final step involves coupling the intermediate with a pyridinyl amine derivative under suitable conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl and pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
- Methyl trifluoroacetate
- Pexidartinib
Uniqueness
Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is unique due to its combination of trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c1-7(18)16-10(9(19)20-2,11(12,13)14)17-8-5-3-4-6-15-8/h3-6H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWJYSJEOJQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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